Methyl Clonazepam

Overview

Description

Mechanism of Action

Target of Action

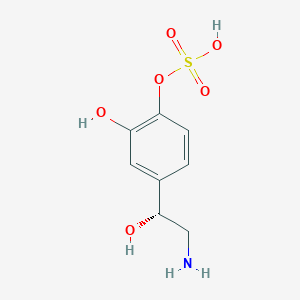

Methyl Clonazepam, also known as Methylclonazepam, ID-690, or METHYLCLONAZEPAM, primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is the principal inhibitory neurotransmitter in the human body . When GABA binds to GABA(a) receptors found in neuron synapses, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors . This results in enhanced inhibitory neurotransmission .

Mode of Action

This compound interacts with its targets by enhancing the responses of GABA receptors . This enhancement appears to involve an increase in the opening frequency of GABA-activated chloride channels . The increased frequency of channel opening leads to an influx of chloride ions, causing hyperpolarization of the neuron. This hyperpolarization makes the neuron less likely to fire, thereby exerting an inhibitory effect on neuron activity .

Biochemical Pathways

The action of this compound primarily affects the GABAergic pathway . By enhancing the responses of GABA receptors, this compound increases the inhibitory effects of GABA on neuronal activity. This can lead to downstream effects such as reduced excitability of neurons and decreased neuronal firing .

Pharmacokinetics

The pharmacokinetics of this compound, like other benzodiazepines, involves absorption, distribution, metabolism, and excretion . Highly lipophilic derivatives, such as this compound, act faster than less lipophilic compounds due to their rapid passage into the central nervous system . The onset and duration of action can be explained by specific features of their pharmacokinetic characteristics, which can be modified by many factors .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability . By enhancing the inhibitory effects of GABA, this compound can decrease the firing of neurons. This can result in a range of effects, depending on the specific neurons involved. For example, if the neurons affected are involved in seizure activity, enhancing GABA receptor responses can help to control seizures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of this compound, potentially altering its effects . Additionally, individual factors such as age, gender, liver function, and kidney function can also influence the pharmacokinetics and pharmacodynamics of this compound .

Biochemical Analysis

Biochemical Properties

Methylclonazepam plays a significant role in biochemical reactions primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. It binds to the benzodiazepine site on the GABA_A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This interaction increases the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and a decrease in neuronal excitability . Additionally, methylclonazepam undergoes nitroreduction and acetylation, involving enzymes such as cytochrome P450 3A4 and N-acetyltransferase 2 .

Cellular Effects

Methylclonazepam affects various types of cells and cellular processes. It exerts its effects by modulating GABAergic neurotransmission, which influences cell signaling pathways, gene expression, and cellular metabolism. The enhancement of GABAergic inhibition results in sedative, anxiolytic, and anticonvulsant effects. Methylclonazepam also impacts the central nervous system by reducing neuronal excitability and altering the release of neurotransmitters .

Molecular Mechanism

The molecular mechanism of methylclonazepam involves its binding to the benzodiazepine site on the GABA_A receptor. This binding increases the affinity of the receptor for GABA, leading to an enhanced inhibitory effect. The increased chloride ion influx hyperpolarizes the neuron, making it less likely to fire action potentials. This mechanism underlies the sedative, anxiolytic, and anticonvulsant properties of methylclonazepam . Additionally, methylclonazepam undergoes metabolic transformations, including nitroreduction and acetylation, which are mediated by enzymes such as cytochrome P450 3A4 and N-acetyltransferase 2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methylclonazepam can change over time due to its stability and degradation. Studies have shown that methylclonazepam is metabolized into amino-meclonazepam and acetamido-meclonazepam in human liver microsomes, hepatocytes, and mouse models . These metabolites can be detected in urine samples, indicating the compound’s metabolic stability and the potential for long-term effects on cellular function. The temporal effects of methylclonazepam also depend on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of methylclonazepam vary with different dosages in animal models. At lower doses, it exhibits sedative and anxiolytic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the therapeutic index of methylclonazepam is dose-dependent, with higher doses increasing the risk of side effects such as respiratory depression and motor impairment . The threshold effects observed in these studies highlight the importance of careful dosage management in experimental and clinical settings.

Metabolic Pathways

Methylclonazepam is involved in several metabolic pathways, including nitroreduction and acetylation. The primary enzymes involved in its metabolism are cytochrome P450 3A4 and N-acetyltransferase 2 . These metabolic transformations result in the formation of metabolites such as amino-meclonazepam and acetamido-meclonazepam, which can be detected in urine samples . The metabolic pathways of methylclonazepam are similar to those of other nitro-containing benzodiazepines, such as clonazepam and flunitrazepam.

Transport and Distribution

Methylclonazepam is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of methylclonazepam is influenced by factors such as its lipophilicity and the presence of transporters in different tissues . The compound’s ability to cross the blood-brain barrier is particularly important for its effects on the central nervous system.

Subcellular Localization

The subcellular localization of methylclonazepam is crucial for its activity and function. It is primarily localized to the GABA_A receptors on the cell membrane, where it exerts its inhibitory effects. The targeting signals and post-translational modifications of methylclonazepam direct it to specific compartments or organelles within the cell . This localization is essential for the compound’s ability to modulate GABAergic neurotransmission and produce its therapeutic effects.

Preparation Methods

The synthesis of RO-054082 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. general methods in organic synthesis, such as nucleophilic substitution and catalytic hydrogenation, are likely employed. Industrial production methods would involve scaling up these reactions under controlled conditions to ensure purity and yield .

Chemical Reactions Analysis

RO-054082 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

RO-054082 has a wide range of scientific research applications:

Chemistry: It is used as a ligand in binding studies to understand receptor interactions.

Biology: It is studied for its effects on cellular processes and signaling pathways.

Medicine: It has potential therapeutic applications due to its receptor binding properties.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions

Comparison with Similar Compounds

RO-054082 can be compared with other compounds that have similar receptor binding properties. Some of these similar compounds include:

RO-5028442: Known for its use in trials studying autistic disorder.

Other benzodiazepine receptor ligands: These compounds share similar binding affinities and are used in various pharmacological studies

Properties

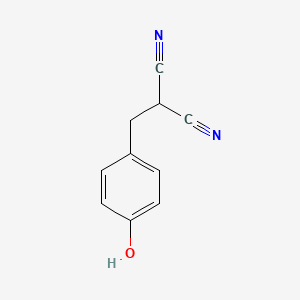

IUPAC Name |

5-(2-chlorophenyl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVBJJDUDXZLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203777 | |

| Record name | Methylclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5527-71-9 | |

| Record name | ID 690 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLCLONAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89WG8CN9AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1204216.png)

![2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1204219.png)

![6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine](/img/structure/B1204228.png)